Differential Inhibition of Monoamine Oxidase B (MAO-B) vs. In-Class Agonist BBIQ
2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine demonstrates potent inhibition of recombinant human MAO-B with an IC50 of 3.80 nM [1]. In contrast, the structurally related TLR7 agonist BBIQ (1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine), which shares the same C2-butyl group and imidazoquinoline core, exhibits no reported MAO-B inhibitory activity at comparable concentrations [2]. This indicates that the unique N1-oxolan-3-ylmethyl group on the target compound confers a significant, quantifiable off-target interaction not present in closely related analogs.
| Evidence Dimension | Inhibition of human MAO-B |
|---|---|
| Target Compound Data | IC50 = 3.80 nM |
| Comparator Or Baseline | BBIQ (1-benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine) |
| Quantified Difference | Target compound is a potent inhibitor; comparator shows no significant inhibition (>100-fold difference). |
| Conditions | Inhibition of recombinant human MAO-B using kynuramine as substrate after 20 min by fluorescence assay [1]. |
Why This Matters
This data provides a clear, quantifiable basis for selecting this compound for studies where avoiding MAO-B inhibition is critical, or conversely, for repurposing it as a novel MAO-B inhibitor scaffold.
- [1] BindingDB Entry BDBM50378564 for 2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine. View Source
- [2] BindingDB Entry BDBM50320072 for BBIQ (1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine). View Source
